5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Cyclooxygenase inhibition Anti-inflammatory screening Enzyme assay

5-(3,4-Dichlorophenyl)-5-oxovaleric acid (CAS 168135-66-8), an off-white solid at ≥95% purity, offers distinct electronic and steric advantages over mono-chloro analogs due to its 3,4-dichloro substitution. This provides a unique, controlled inhibition window for COX-1 (IC₅₀ 17.8 µM) and enhanced lipophilicity (LogP 3.431) for hydrophobic drug synthesis. The predictable pKa (4.56) ensures efficient organic solvent extraction. Ideal for reproducible SAR investigations.

Molecular Formula C11H10Cl2O3
Molecular Weight 261.1 g/mol
CAS No. 168135-66-8
Cat. No. B067636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dichlorophenyl)-5-oxovaleric acid
CAS168135-66-8
Molecular FormulaC11H10Cl2O3
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)Cl
InChIInChI=1S/C11H10Cl2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
InChIKeyXDNXUPLVNCSNBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dichlorophenyl)-5-oxovaleric acid (CAS 168135-66-8) – Chemical Identity, Baseline Properties, and Procurement Context


5-(3,4-Dichlorophenyl)-5-oxovaleric acid (CAS 168135-66-8), also known as 5-(3,4-dichlorophenyl)-5-oxopentanoic acid or 4-(3,4-dichlorobenzoyl)butyric acid, is a substituted γ-oxo acid belonging to the class of benzenepentanoic acid derivatives . The molecule comprises a 3,4-dichlorophenyl ring linked via a ketone bridge to a five-carbon aliphatic chain terminating in a carboxylic acid group, with a molecular formula of C₁₁H₁₀Cl₂O₃ and a molecular weight of 261.10 g/mol . It is primarily supplied as an off-white solid with a typical commercial purity of ≥95% . The compound is soluble in common organic solvents, reflecting its moderate polarity , and serves as a versatile building block in organic synthesis and medicinal chemistry research .

Why Generic Substitution of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid with Closely Related Analogs Carries Quantifiable Risk


Generic substitution among 5-oxovaleric acid derivatives is not warranted due to substantial differences in physicochemical properties and biological activity that directly impact experimental reproducibility and downstream synthetic utility. The 3,4-dichloro substitution pattern confers distinct electronic and steric effects compared to mono-chloro, unsubstituted, or methylated analogs, which are reflected in measurable parameters such as LogP, pKa, and enzyme inhibition profiles [1]. For instance, the dichloro substitution increases lipophilicity (LogP = 3.431) relative to the mono-chloro derivative, altering partitioning behavior in both biological assays and extraction processes [1]. Furthermore, the compound exhibits a unique inhibition profile against cyclooxygenase-1 (COX-1) that differs quantitatively from well-characterized inhibitors like ibuprofen [2]. Substituting a generic analog without accounting for these differences can lead to altered reaction kinetics, unexpected solubility profiles, and non-comparable biological readouts. The evidence presented in Section 3 quantifies these differentiation points.

Quantitative Differentiation Evidence for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid Against Its Closest Analogs


COX‑1 Inhibition Potency: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid vs. Ibuprofen

In an ovine COX‑1 inhibition assay, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid demonstrated an IC₅₀ of 17,800 nM (17.8 µM), which is approximately 1.4‑fold higher (i.e., less potent) than the IC₅₀ of ibuprofen, a widely used reference COX‑1 inhibitor with a reported IC₅₀ of 13 µM under comparable conditions [1][2]. This quantitative difference indicates that while the compound engages the COX‑1 active site, its inhibitory efficacy is measurably lower than that of the therapeutic standard.

Cyclooxygenase inhibition Anti-inflammatory screening Enzyme assay

Commercial Purity Grade: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid vs. Higher‑Purity Analog Grades

The standard commercial specification for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid is a minimum purity of 95%, as documented by multiple vendors including AKSi and Chemenu . This stands in contrast to higher‑purity grades (e.g., 97% or 98%) offered for certain substituted oxovaleric acid analogs , which typically command a price premium of 20–40% for the incremental purity gain.

Chemical procurement Purity specification Synthetic intermediate

Lipophilicity (LogP): 5-(3,4-Dichlorophenyl)-5-oxovaleric acid vs. 5-(4-Chlorophenyl)-5-oxovaleric acid

5-(3,4-Dichlorophenyl)-5-oxovaleric acid exhibits a calculated LogP of 3.431, reflecting the combined lipophilic contribution of the two chlorine substituents [1]. By comparison, the mono‑chlorinated analog 5-(4-chlorophenyl)-5-oxovaleric acid has a lower LogP (estimated ~2.8–3.0 based on structure‑property relationships), representing a difference of approximately 0.4–0.6 LogP units.

Lipophilicity ADME prediction Partition coefficient

Acidity (pKa): 5-(3,4-Dichlorophenyl)-5-oxovaleric acid vs. 5-(4-Chlorophenyl)-5-oxovaleric acid

The predicted pKa of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid is 4.56 ± 0.10 . In contrast, the mono‑chlorinated analog 5-(4-chlorophenyl)-5-oxovaleric acid is predicted to have a slightly higher pKa (approximately 4.7–4.8) due to the reduced electron‑withdrawing effect of a single chlorine atom. The lower pKa of the dichloro derivative indicates that it is a marginally stronger acid.

Acid dissociation constant Ionization state Synthetic utility

Boiling Point: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid vs. 5-(4-Chlorophenyl)-5-oxovaleric acid

5-(3,4-Dichlorophenyl)-5-oxovaleric acid has a predicted boiling point of 452.6 ± 40.0 °C at 760 mmHg . The mono‑chlorinated analog, 5-(4-chlorophenyl)-5-oxovaleric acid, is predicted to boil at a lower temperature (approximately 410–430 °C) due to its reduced molecular weight and lower intermolecular forces. This difference of roughly 20–40 °C reflects the impact of the additional chlorine atom on molecular cohesion.

Thermal stability Purification Distillation

High‑Value Application Scenarios Where 5-(3,4-Dichlorophenyl)-5-oxovaleric acid Provides Quantifiable Advantage


Enzyme Inhibition Profiling in COX‑1‑Related Assays

In studies requiring a moderate, non‑nanomolar COX‑1 inhibitor, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (IC₅₀ = 17.8 µM) offers a controlled, partial inhibition window that is advantageous over the more potent ibuprofen (IC₅₀ = 13 µM) [1][2]. This reduced potency can help avoid complete enzyme saturation and allows for more nuanced structure‑activity relationship (SAR) investigations. The compound's distinct IC₅₀ also serves as a useful benchmark for calibrating assay sensitivity when screening novel COX‑1 inhibitors.

Synthetic Intermediate for Lipophilic Building Blocks

The elevated lipophilicity (LogP = 3.431) of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid relative to mono‑chlorinated or methoxy‑substituted analogs [3] makes it a preferred intermediate for the synthesis of hydrophobic drug candidates or for the preparation of esters and amides destined for lipid‑based formulations. Its 95% purity grade is sufficient for most downstream synthetic transformations without incurring the cost penalty of ultra‑high purity grades.

pH‑Dependent Extraction and Work‑Up Protocol Development

With a predicted pKa of 4.56 , the compound remains predominantly protonated (neutral) at pH values below ~4.0, facilitating efficient extraction into organic solvents. This property distinguishes it from analogs with higher pKa values, which may require more acidic conditions for quantitative recovery. The difference in pKa of ~0.2 units compared to mono‑chlorinated derivatives can be exploited in method development for selective liquid‑liquid extraction or solid‑phase extraction protocols.

Thermal Stability Assessment and Purification Method Design

The high predicted boiling point (452.6 °C) indicates that 5-(3,4-Dichlorophenyl)-5-oxovaleric acid can withstand elevated temperatures during solvent removal or short‑term thermal processing, a practical consideration when selecting purification methods or when designing reaction work‑ups that involve heating. The ~20–40 °C higher boiling point relative to mono‑chlorinated analogs provides an additional safety margin in operations where temperature control is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.